(2-Cyano-3-ethoxyphenyl)boronic acid
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Overview
Description
(2-Cyano-3-ethoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a cyano group and an ethoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-3-ethoxyphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a borate ester such as triisopropyl borate, followed by hydrolysis to yield the boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-3-ethoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl halides.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-Cyano-3-ethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-Cyano-3-ethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The cyano and ethoxy groups can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyano and ethoxy groups, making it less versatile in certain reactions.
(2-Cyano-phenyl)boronic acid: Lacks the ethoxy group, which can affect its solubility and reactivity.
(3-Ethoxyphenyl)boronic acid: Lacks the cyano group, which can influence its electronic properties
Uniqueness
(2-Cyano-3-ethoxyphenyl)boronic acid is unique due to the presence of both the cyano and ethoxy groups, which can enhance its reactivity and selectivity in various chemical reactions. These functional groups also make it a valuable building block in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-cyano-3-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-14-9-5-3-4-8(10(12)13)7(9)6-11/h3-5,12-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNSAJAZIUSOIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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